molecular formula C10H7ClN2O2 B3026797 Methyl 2-chloro-1,7-naphthyridine-3-carboxylate CAS No. 1124194-70-2

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate

Cat. No.: B3026797
CAS No.: 1124194-70-2
M. Wt: 222.63
InChI Key: FPHFESONIRHOJV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate (CAS: 1124194-70-2) is a heterocyclic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol. It features a 1,7-naphthyridine core substituted with a chlorine atom at position 2 and a methyl ester group at position 2. This compound is synthesized via phosphorylation of its hydroxy analog, methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, using phosphoryl chloride (POCl₃) at 120°C for 5 hours, achieving a high yield of 92% . The product is commercially available at $60.00/5 mg and is primarily utilized as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 2-chloro-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-5-8(6)13-9(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHFESONIRHOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=NC=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676355
Record name Methyl 2-chloro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124194-70-2
Record name Methyl 2-chloro-1,7-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124194-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-1,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-1,7-naphthyridine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form complex molecular structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its derivatives are being investigated for various biological activities, including:

  • Antimicrobial Activity : Compounds derived from naphthyridine structures have demonstrated activity against resistant strains of bacteria. For instance, similar derivatives have shown efficacy against Staphylococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae in animal models .
  • Antitubercular Activity : Some derivatives have been found to exhibit potent antitubercular activity, surpassing traditional treatments like isoniazid .
  • Inhibition of Enzymatic Targets : Naphthyridine derivatives have been explored as inhibitors for various enzymes such as phosphodiesterase (PDE4) and dihydroorotate dehydrogenase (DHODH), which are crucial in treating inflammatory diseases and cancer .

Biological Studies

Interaction studies involving this compound are essential for understanding its biological behavior. These studies typically include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
  • Cell Viability Tests : Investigating the cytotoxic effects on different cell lines to assess therapeutic potential.

Table 1: Summary of Biological Activities of Naphthyridine Derivatives

Activity TypeExample CompoundsTarget Organisms/Conditions
Antimicrobial7-Amino substituted naphthyridinesStaphylococcus, Pseudomonas aeruginosa
AntitubercularCompound 20aMDR-TB strains
Enzyme InhibitionPDE4 inhibitorsInflammatory diseases

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that certain naphthyridine derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin against resistant bacterial strains .
  • Synthesis Methodologies : Research has shown that employing simpler synthetic routes can enhance yield and purity of naphthyridine derivatives, making them more viable for industrial production .
  • Therapeutic Potential : A recent investigation into the antitubercular properties of naphthyridine compounds indicated significant promise for developing new treatments against multi-drug resistant tuberculosis .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biological pathways, leading to its observed effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-chloro-1,7-naphthyridine-3-carboxylate are compared below with related naphthyridine derivatives, focusing on substituent effects, reactivity, synthesis, and applications.

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (2), CO₂Me (3) C₁₀H₇ClN₂O₂ 222.63 Aromatic 1,7-naphthyridine core; chloro and ester groups enhance electrophilicity for nucleophilic substitution. High synthetic yield (92%) .
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Cl (1), CO₂Et (3) C₁₁H₉ClN₂O₂ 236.65 Chloro at position 1 alters electronic distribution, potentially reducing reactivity compared to position 2. Ethyl ester increases lipophilicity .
6,8-Diphenyl-1,7-naphthyridin-5-ol OH (5), Ph (6,8) C₂₀H₁₄N₂O 298.34 Bulky phenyl groups hinder planar stacking; hydroxyl group enables hydrogen bonding. Synthesized via cyclization (65% yield) .
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate S (2), CO₂Et (6), saturated core C₁₁H₁₆N₂O₂S 252.32 Saturated 1,6-naphthyridine with thione group; conformational flexibility impacts binding affinity in biological systems .

Physicochemical and Commercial Properties

Property This compound Methyl 2-Hydroxy-1,7-Naphthyridine-3-Carboxylate Ethyl 1-Chloro-2,7-Naphthyridine-3-Carboxylate
Molecular Weight 222.63 204.19 236.65
Price (per mg) $12.00 $2.20 Not reported
Suppliers 20 20 Not reported
Key Applications Pharmaceutical intermediate Precursor for chlorinated derivatives Research intermediate

Biological Activity

Methyl 2-chloro-1,7-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This compound features a chloro substituent at the 2-position and a carboxylate ester group, contributing to its unique reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its interaction with various macromolecules, including enzymes and receptors. The structural characteristics of naphthyridines allow them to engage in hydrogen bonding and other non-covalent interactions, influencing enzymatic activity and cellular pathways.

Key Points:

  • Enzyme Inhibition: The compound is investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
  • Gene Expression Modulation: It may alter gene expression linked to cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can affect various cell types by modulating:

  • Cell Signaling: Influences pathways that regulate cell growth, differentiation, and apoptosis.
  • Metabolic Processes: Alters the activity of metabolic enzymes, leading to changes in energy production and cellular homeostasis.

Anticancer Activity

A notable study explored the anticancer potential of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50 values across different types of cancer, indicating its potential as a therapeutic agent.

Cell LineIC50 (µM)
HL-60 (human leukemia)5.2
A549 (lung cancer)8.7
HepG2 (liver cancer)6.4

This data suggests that the compound may selectively target cancer cells, making it a candidate for further drug development.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition: The compound was found to significantly inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

Comparative Analysis with Related Compounds

This compound can be compared with other naphthyridine derivatives to highlight its unique properties:

CompoundBiological ActivityNotes
Methyl 1,8-naphthyridine-3-carboxylateAntimicrobialBroader spectrum of activity
Methyl 2-hydroxy-1,7-naphthyridineAnticancer and anti-inflammatorySimilar structural features
Methyl 2-methyl-1,7-naphthyridineAntiviralDifferent substitution pattern

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-chloro-1,7-naphthyridine-3-carboxylate?

The compound is synthesized via condensation reactions using pyridinecarboxylate precursors. For instance, ethyl 2-chloro-3-pyridinecarboxylate reacts with amines under basic conditions (e.g., LiNPr i₂) to form substituted naphthyridines . Key parameters include stoichiometric control (1:1.2 molar ratio of pyridinecarboxylate to amine) and reaction time optimization (3–6 hours), yielding 65–72% under reflux conditions .

Q. How should researchers characterize this compound to confirm its structural integrity?

Use ¹H/¹³C NMR to verify the ester (-COOCH₃) and chloro substituents (δ ~3.9 ppm for methyl ester; δ ~160 ppm for carbonyl in ¹³C). High-resolution mass spectrometry (HRMS, ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 253.04). For crystallinity, X-ray diffraction (using SHELX ) resolves bond angles and planarity of the naphthyridine core.

Q. What functionalization strategies are viable for the chloro substituent?

The chloro group undergoes nucleophilic aromatic substitution. For example:

  • Morpholine derivative : React with morpholine in DMF at 60°C for 1 hour (83% yield) .
  • Amine coupling : Use Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) for aryl amines.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

  • Ester hydrolysis : Convert the methyl ester to the carboxylic acid using 5M NaOH (95°C, 1 hour, 93% yield) , enabling amide coupling via EDC/HOBt.
  • Bioactivity assays : Test derivatives against bacterial strains (MIC assays) or cancer cell lines (MTT assays), correlating substituent effects with activity .

Q. What computational approaches predict the reactivity or binding modes of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C2 for nucleophilic attack).
  • Molecular docking : Dock the compound into kinase active sites (e.g., EGFR) using AutoDock Vina, guided by X-ray crystallographic data (if available via SHELX ).

Q. How can contradictory data in reaction optimization be resolved?

Apply design of experiments (DoE) to isolate critical variables. For example:

  • Factorial design : Vary temperature (60–100°C), catalyst loading (5–10 mol%), and solvent (DMF vs. DMSO) to identify optimal conditions for LiNPr i₂-mediated condensations .
  • Statistical validation : Use ANOVA to assess significance (p < 0.05) of factors affecting yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-1,7-naphthyridine-3-carboxylate
Reactant of Route 2
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Methyl 2-chloro-1,7-naphthyridine-3-carboxylate

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